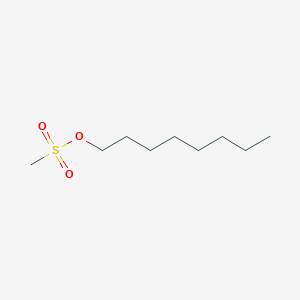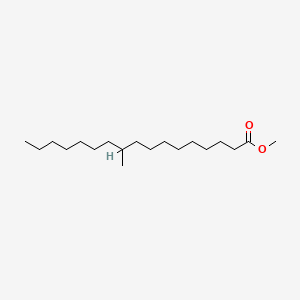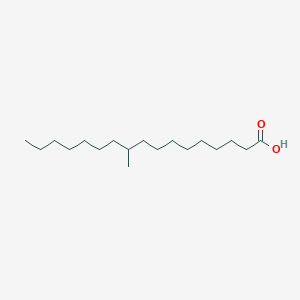![molecular formula C11H10ClN B3044346 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- CAS No. 100005-12-7](/img/structure/B3044346.png)
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl-: is a complex organic compound with a unique structure that includes a cyclobutane ring fused to an indole system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- typically involves the thermolysis of 3-substituted 2a,7b-dihydro-3H-cyclobut[b]indoles. The reaction conditions often include heating in the presence of a silver ion, which facilitates the rearrangement and formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1H-1-benzazepines: These compounds share a similar core structure but differ in the arrangement of atoms and functional groups.
N-substituted 1-naphthylamines: These compounds have a similar indole system but differ in the substitution pattern.
1-substituted indoles: These compounds have a similar indole core but differ in the substituents attached to the indole ring.
Uniqueness: 3H-Cyclobut[b]indole, 4-chloro-2a,7b-dihydro-3-methyl- is unique due to its specific substitution pattern and the presence of a cyclobutane ring fused to the indole system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
100005-12-7 |
|---|---|
Molecular Formula |
C11H10ClN |
Molecular Weight |
191.65 g/mol |
IUPAC Name |
4-chloro-3-methyl-2a,7b-dihydrocyclobuta[b]indole |
InChI |
InChI=1S/C11H10ClN/c1-13-10-6-5-7(10)8-3-2-4-9(12)11(8)13/h2-7,10H,1H3 |
InChI Key |
XRCKBDDDEHMQRB-UHFFFAOYSA-N |
SMILES |
CN1C2C=CC2C3=C1C(=CC=C3)Cl |
Canonical SMILES |
CN1C2C=CC2C3=C1C(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/new.no-structure.jpg)


![12-[(Hex-1-en-1-yl)oxy]dodeca-9,11-dienoic acid](/img/structure/B3044266.png)










